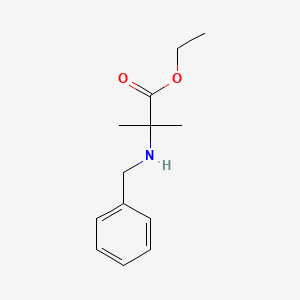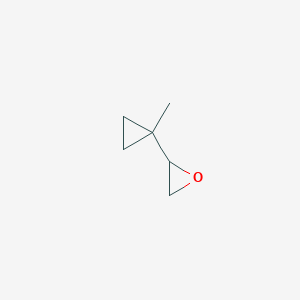
2-(1-Methylcyclopropyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropyl)oxirane is an organic compound with the molecular formula C₆H₁₀O. It is a type of oxirane, which is a three-membered cyclic ether. The compound features a cyclopropyl group substituted with a methyl group, attached to the oxirane ring. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclopropyl)oxirane can be synthesized through several methods:
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium.
Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Darzens Reaction: This method involves the reaction of halogenated esters with aldehydes or ketones in the presence of a base.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of this compound typically involves the alkene epoxidation method due to its efficiency and scalability. The reaction is carried out in the presence of a suitable peracid and solvent, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylcyclopropyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Oxiranes can be oxidized to form diols or other oxygenated products.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Meta-chloroperoxybenzoic acid (MCPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Ring-Opening Products: β-Hydroxypropyl esters, amino alcohols, diols.
Oxidation Products: Diols, carbonyl compounds.
Reduction Products: Alkanes, alcohols.
Applications De Recherche Scientifique
2-(1-Methylcyclopropyl)oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Methylcyclopropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, further expanding its range of chemical transformations .
Comparaison Avec Des Composés Similaires
2-(1-Methylcyclopropyl)oxirane can be compared with other oxiranes and cyclopropyl-containing compounds:
Oxirane (Ethylene Oxide): A simpler oxirane with a two-carbon backbone. It is widely used in the production of ethylene glycol and other chemicals.
Cyclopropyl Oxirane: Similar to this compound but without the methyl substitution. It exhibits similar reactivity but different steric and electronic properties.
2-Methyl-2-(1-Methylcyclopropyl)oxirane: A closely related compound with an additional methyl group on the oxirane ring, affecting its reactivity and applications.
The unique structure of this compound, with its combination of a cyclopropyl group and an oxirane ring, imparts distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
40650-99-5 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)oxirane |
InChI |
InChI=1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3 |
Clé InChI |
FOYSYMLOWRLLRN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


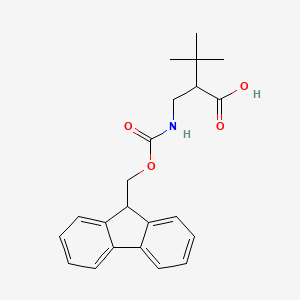
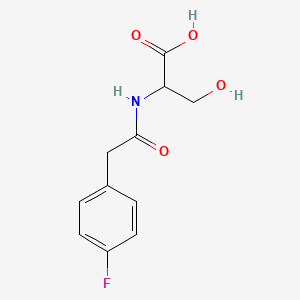
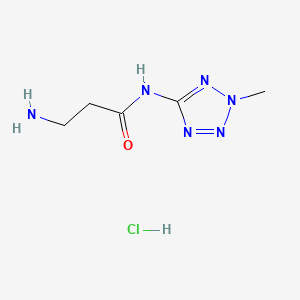
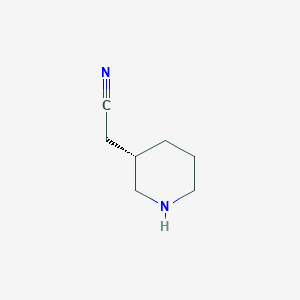
![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
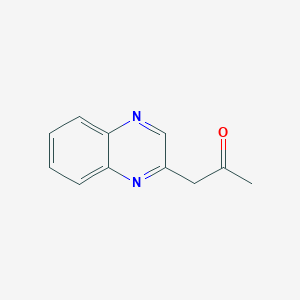
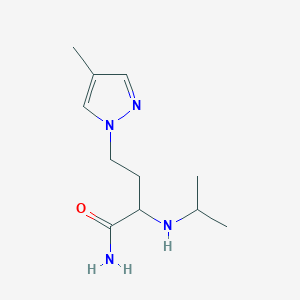
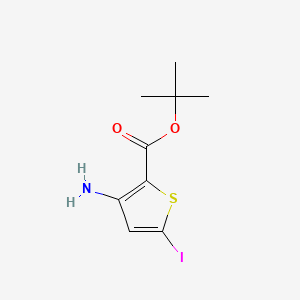

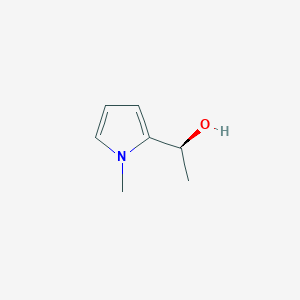
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
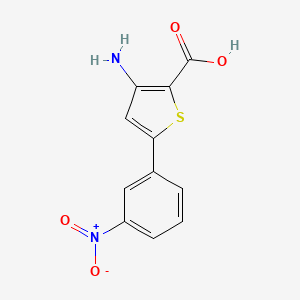
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
